molecular formula C13H17N3O4S2 B14922890 methyl 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)sulfamoyl}thiophene-2-carboxylate

methyl 3-{[(1-ethyl-1H-pyrazol-5-yl)methyl](methyl)sulfamoyl}thiophene-2-carboxylate

Cat. No.: B14922890
M. Wt: 343.4 g/mol
InChI Key: ZKTPVWRPJVMNJI-UHFFFAOYSA-N
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Description

Methyl 3-{(1-ethyl-1H-pyrazol-5-yl)methylsulfamoyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a pyrazole moiety, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{(1-ethyl-1H-pyrazol-5-yl)methylsulfamoyl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylate as the core structure. The pyrazole moiety can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The sulfamoyl group is then attached using sulfonamide chemistry, often involving the reaction of a sulfonyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{(1-ethyl-1H-pyrazol-5-yl)methylsulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenation using bromine or chlorination agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify its structure to enhance its activity and selectivity towards specific biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features allow for interactions with various biological targets, potentially leading to the discovery of novel therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of methyl 3-{(1-ethyl-1H-pyrazol-5-yl)methylsulfamoyl}thiophene-2-carboxylate depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating their function. The sulfamoyl group can form hydrogen bonds with biological targets, while the pyrazole and thiophene rings can participate in π-π interactions and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{(1-methyl-1H-pyrazol-5-yl)methylsulfamoyl}thiophene-2-carboxylate
  • Ethyl 3-{(1-ethyl-1H-pyrazol-5-yl)methylsulfamoyl}thiophene-2-carboxylate

Uniqueness

Methyl 3-{(1-ethyl-1H-pyrazol-5-yl)methylsulfamoyl}thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the pyrazole ring can influence its reactivity and interactions compared to similar compounds with different substituents.

Properties

Molecular Formula

C13H17N3O4S2

Molecular Weight

343.4 g/mol

IUPAC Name

methyl 3-[(2-ethylpyrazol-3-yl)methyl-methylsulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C13H17N3O4S2/c1-4-16-10(5-7-14-16)9-15(2)22(18,19)11-6-8-21-12(11)13(17)20-3/h5-8H,4,9H2,1-3H3

InChI Key

ZKTPVWRPJVMNJI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CN(C)S(=O)(=O)C2=C(SC=C2)C(=O)OC

Origin of Product

United States

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